Cas no 1523530-69-9 (tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate)
![tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1523530-69-9x500.png)
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- endo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
- (1S,4R,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- AMY34085
- tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylicacidtert-butylester
- MFCD26959128
- CS-0058769
- exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
- t-Butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- AS-79336
- P16709
- 1523530-69-9
- exo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
- exo-tert-Butyl4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate
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- MDL: MFCD26959128
- インチ: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3
- InChIKey: XTEBUCCBQRIZOA-UHFFFAOYSA-N
- ほほえんだ: OC1CCC2CN(C(=O)OC(C)(C)C)C21
計算された属性
- せいみつぶんしりょう: 213.13649347 g/mol
- どういたいしつりょう: 213.13649347 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 213.27
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.8
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0243-250MG |
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
1523530-69-9 | 97% | 250MG |
¥ 3,458.00 | 2023-03-31 | |
Chemenu | CM107107-1g |
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
1523530-69-9 | 97% | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D497472-100mg |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester |
1523530-69-9 | 97% | 100mg |
$405 | 2024-07-21 | |
eNovation Chemicals LLC | D497472-1G |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester |
1523530-69-9 | 97% | 1g |
$1625 | 2024-07-21 | |
1PlusChem | 1P01E6SW-100mg |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylicacidtert-butylester |
1523530-69-9 | 97.00% | 100mg |
$327.00 | 2023-12-21 | |
Ambeed | A690302-5g |
exo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
1523530-69-9 | 98+% | 5g |
$3578.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0243-250mg |
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate |
1523530-69-9 | 97% | 250mg |
¥3458.0 | 2024-04-24 | |
eNovation Chemicals LLC | D497472-250mg |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester |
1523530-69-9 | 97% | 250mg |
$650 | 2025-02-20 | |
eNovation Chemicals LLC | D497472-100mg |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester |
1523530-69-9 | 97% | 100mg |
$405 | 2025-02-20 | |
eNovation Chemicals LLC | D497472-500mg |
exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester |
1523530-69-9 | 97% | 500mg |
$1080 | 2025-02-24 |
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylateに関する追加情報
tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: A Comprehensive Overview
The compound tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate, with the CAS number 1523530-69-9, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and its potential applications in drug development and chemical synthesis.
The name of the compound provides a detailed description of its structure: the tert-butyl group is a bulky alkyl substituent, while the bicyclo[3.2.0]heptane framework indicates a fused ring system with specific stereochemistry at positions 1S, 4R, and 5R. The presence of a hydroxyl group at position 4 and a carboxylic acid derivative at position 6 further defines its functional groups and reactivity.
Recent studies have highlighted the importance of bicyclic compounds like this one in medicinal chemistry due to their ability to mimic complex biological molecules and interact with target proteins in unique ways. The stereochemistry of this compound is particularly significant, as it can influence both its physical properties and biological activity.
In terms of synthesis, this compound can be prepared through a variety of methods, including ring-closing metathesis and stereoselective alkylation reactions. The use of chiral catalysts has been instrumental in achieving the desired stereochemistry at the specified positions (1S, 4R, 5R), which is critical for its potential applications.
One area where this compound has shown promise is in drug design targeting G-protein coupled receptors (GPCRs). The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific receptor subtypes.
Additionally, the tert-butyl group contributes to the compound's lipophilicity, which can improve its bioavailability when administered orally. This makes it an attractive candidate for further preclinical studies in various therapeutic areas.
The carboxylic acid derivative at position 6 also offers versatility in chemical modification, allowing for the introduction of additional functional groups or linkers to optimize pharmacokinetic properties.
In conclusion, tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate represents a valuable building block in modern organic chemistry with potential applications in drug discovery and development.
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